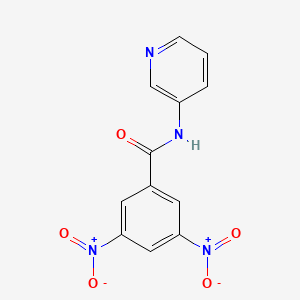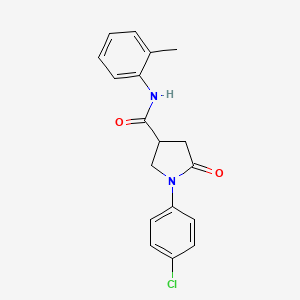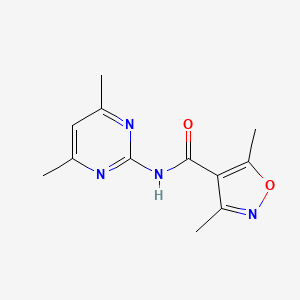
2-(3-bromophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(3-bromophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C27H21BrN4O2 and its molecular weight is 513.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 512.08479 g/mol and the complexity rating of the compound is 811. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Interaction Analysis
- Intermolecular Interactions and Structural Analysis : The compound's intermolecular interactions, crystal packing, and solid-state structures have been investigated through Hirshfeld surface analysis and DFT calculations. These studies highlight the importance of hydrogen bonds and π-interactions in stabilizing the molecular assemblies (Saeed et al., 2020).
Synthesis and Characterization
- Synthesis and Characterization in Anticancer Activity : The compound has been synthesized and characterized for its potential as an anticancer agent. Its efficacy has been tested against human tumor breast cancer cell lines, showing promising results (Ghorab et al., 2014).
- Utility in Heterocyclic Synthesis : It has been used as a key intermediate in the synthesis of various pyrazole, pyridine, and pyrimidine derivatives. These compounds have been characterized by elemental analyses and spectral data, indicating potential applications in medicinal chemistry (Fadda et al., 2012).
Molecular Docking Studies
- Cytotoxicity and Molecular Docking Studies : The compound has been involved in the synthesis of quinoline Schiff bases and their complexes. These have been studied for their cytotoxic effects on cancer cells and molecular interactions with key biological receptors (Umadevi et al., 2020).
Biological Applications
- Proton-Transfer Complexes for Environmental Applications : It's been used in the synthesis of proton-transfer complexes, which have potential applications in environmental monitoring and pharmaceutical industry. These complexes have been tested for their antibacterial and antifungal activities, showing significant potential (Adam, 2013).
- Synthesis and Biological Evaluation : Various derivatives of the compound have been synthesized and tested for their biological activities, including inhibitory potential against human recombinant alkaline phosphatase and ecto-5'-nucleotidases. These studies open avenues for further applications in medicinal chemistry [(Saeed et al., 2015)](https://consensus.app/papers/synthesis-characterization-evaluation-saeed/2dcb87e6bff35d4884aebddb73ec308c/?utm_source=chatgpt).
Corrosion Inhibition
- Corrosion Inhibition Efficiency : The compound's derivatives have been studied for their efficiency as corrosion inhibitors, demonstrating significant potential in protecting carbon steel against corrosion in acidic environments. The adsorption behavior of these compounds on carbon steel has been analyzed, showing their effectiveness even at low concentrations (Tawfik, 2015).
Antimicrobial Activities
- Synthesis and Anti-Bacterial Activities : Some Schiff bases derived from the compound have been synthesized and screened for their antibacterial activities. These compounds showed moderate to good activity against various bacterial strains, highlighting their potential in antimicrobial applications (Asiri & Khan, 2010).
Heterocyclic Compound Synthesis
- Synthesis and Theoretical Studies of Derivatives : The compound has been utilized in the synthesis of novel pyranopyrazoles. These derivatives have been characterized by spectroscopic methods and theoretical studies, providing insights into their molecular orbitals and potential applications in chemistry (Al-Amiery et al., 2012).
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrN4O2/c1-17-25(27(34)32(31(17)2)20-11-4-3-5-12-20)30-26(33)22-16-24(18-9-8-10-19(28)15-18)29-23-14-7-6-13-21(22)23/h3-16H,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETQYFHJLZLPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5075230.png)



![N-(3,4-dimethoxybenzyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5075258.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-{[(1R*,2S*)-2-propylcyclopropyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5075262.png)

![2-[2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5075289.png)
![6-(3,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5075292.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5075297.png)
![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5075309.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5075322.png)
![3-[4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5075328.png)
